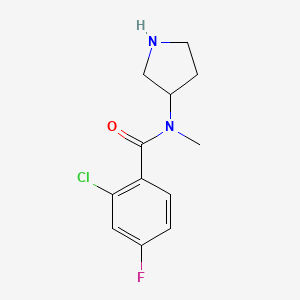

2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide

Overview

Description

2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide is a synthetic compound . It belongs to the class of organic chemicals known as amides.

Molecular Structure Analysis

The molecular formula of this compound is C12H15Cl2FN2O . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. Its molecular weight is 293.16 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Synthesis and Characterization

- Crystal Structure Analysis: A study on a similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, demonstrated its crystallization and characterization, providing insights into molecular packing and hydrogen bonding which could be relevant for related compounds like 2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide (Deng et al., 2014).

Bioactivity Studies

- Neuroleptic Activity: Research on benzamides, which are structurally related to this compound, explored their potential as neuroleptics. This included evaluating inhibitory effects on stereotyped behavior in rats, indicating the potential therapeutic applications of these compounds in psychiatry (Iwanami et al., 1981).

Pharmacokinetics and Metabolism

- Metabolism Analysis: Studies on similar benzamides have focused on their metabolism, such as the metabolism of flumatinib in chronic myelogenous leukemia patients. These studies provide insights into the metabolic pathways, including N-demethylation and amide hydrolysis, which could be relevant to the metabolism of this compound (Gong et al., 2010).

Novel Synthesis Methods

- Innovative Synthesis Techniques: Research has been conducted on the stereoselective synthesis of related compounds, like (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, an intermediate in the preparation of specific antibiotics. Such methods can inform the synthesis of this compound (Lall et al., 2012).

Antimicrobial and Antineoplastic Potential

- Exploring Antimicrobial and Antineoplastic Properties: Studies on benzamides and their metal complexes have shown antimicrobial activities, which could be relevant for exploring the bioactivity of this compound (Khatiwora et al., 2013).

Mechanism of Action

Target of Action

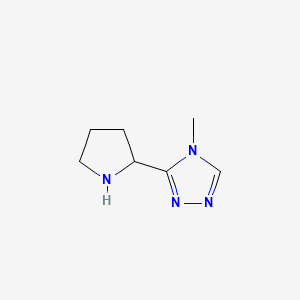

The pyrrolidine ring, a key component of the compound, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The pyrrolidine ring is known to be involved in various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a reaction that could potentially be involved in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

2-chloro-4-fluoro-N-methyl-N-pyrrolidin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O/c1-16(9-4-5-15-7-9)12(17)10-3-2-8(14)6-11(10)13/h2-3,6,9,15H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXSPGMENJLZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

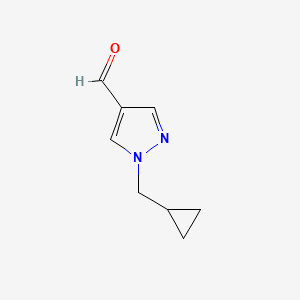

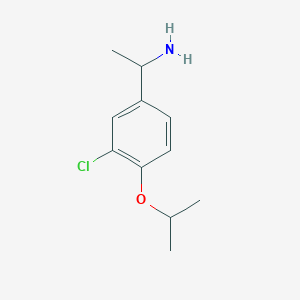

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid](/img/structure/B1428821.png)

![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428824.png)

![3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428825.png)